3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one
Description
Properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10-8-16-11(9-19-13(16)14-10)2-3-12(17)15-4-6-18-7-5-15/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYHADLMXUTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazo[2,1-b]thiazoles, a class of compounds to which this molecule belongs, have been studied for their potential biomedical applications. For instance, some imidazo[2,1-b]thiazoles have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in the metabolism of tryptophan.
Mode of Action
It’s worth noting that imidazo[2,1-b]thiazoles can interact with their targets in various ways depending on their structure and the nature of the target. For instance, they can bind to the active site of an enzyme, thereby inhibiting its activity.
Biochemical Pathways
Given that some imidazo[2,1-b]thiazoles are known to inhibit ido1, it can be inferred that this compound might affect the kynurenine pathway, which is involved in the metabolism of tryptophan.
Result of Action
Given the potential inhibitory effects of imidazo[2,1-b]thiazoles on ido1, it can be inferred that this compound might modulate the immune response, as IDO1 plays a key role in immune regulation.
Biochemical Analysis
Biochemical Properties
It is known that imidazothiazoles, a class of compounds to which it belongs, have been studied for their potential as effective molecular scaffolds for synthetic, structural, and biomedical research. They have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related imidazothiazole derivatives have been shown to exhibit cytotoxic activity on various human tumor cell lines. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazothiazole derivatives can undergo oxidative metabolism to yield reactive species that form conjugates with glutathione. This suggests that 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused imidazo[2,1-b]thiazole ring system, which is known for its pharmacological significance. The general structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃OS
- Molecular Weight : 253.35 g/mol
- SMILES Notation :
CC1=NC2=C(N1)C(=S)N=C2C(C(=O)N3CCOCC3)C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent studies have utilized various synthetic methodologies including cyclization reactions that form the imidazo[2,1-b]thiazole core followed by functionalization to introduce the morpholinopropanone moiety.
Antimicrobial Properties
Recent evaluations have shown that compounds with imidazo[2,1-b]thiazole structures exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : In vitro studies indicate that derivatives of imidazo[2,1-b]thiazole exhibit potent activity against Mycobacterium tuberculosis. Compounds with specific substituents on the thiazole ring demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, suggesting strong antitubercular potential .
Antiviral Activity
Research has also highlighted antiviral properties against various viruses. For example, certain derivatives have shown effectiveness against Coxsackie B4 virus and Feline coronavirus, indicating their potential as antiviral agents .
Cytotoxicity
The cytotoxicity profile of this compound is favorable, exhibiting low toxicity against normal human cell lines while maintaining efficacy against pathogenic cells. This characteristic is crucial for drug development as it suggests a favorable therapeutic index .
Research Findings and Case Studies
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds related to 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one, have shown promising antimicrobial properties. Research indicates that thiazole compounds can exhibit activity against various bacterial strains. For instance, certain derivatives have demonstrated significant antibacterial effects with minimum inhibitory concentrations (MIC) in the range of 1.95–15.62 μg/mL against pathogens such as Micrococcus luteus and Streptococcus spp. .
Anticancer Potential
The imidazo[2,1-b]thiazole scaffold has been associated with anticancer activity. Studies have reported that derivatives similar to this compound possess antiproliferative properties against various cancer cell lines. For example, compounds within this class have shown IC50 values in the submicromolar range against human cervical carcinoma (HeLa) and murine mammary carcinoma cells . The mechanism often involves the inhibition of critical cellular pathways, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing thiazole derivatives revealed that modifications to the thiazole ring significantly impacted antimicrobial efficacy. The compound demonstrated potent activity against several strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
Research involving a series of imidazo[2,1-b]thiazole derivatives highlighted their cytotoxic effects on pancreatic ductal adenocarcinoma cells. The study found that certain derivatives exhibited strong antiproliferative effects with GI50 values ranging from 1.4 to 4.2 µM, indicating their potential as therapeutic agents in cancer treatment .
Toxicological Considerations
While the pharmacological potential is promising, thorough toxicological evaluations are crucial for any new compound before clinical application. Early studies suggest that some thiazole derivatives may exhibit cytotoxicity at higher concentrations; thus, dose optimization is necessary for therapeutic use .
Comparison with Similar Compounds
Table 1: Structural Features of Key Imidazo[2,1-b]thiazole Derivatives
Key Observations :
- The target compound’s morpholinopropanone side chain distinguishes it from acetamide-linked derivatives (e.g., 5l), which may enhance solubility due to the polar morpholine group.
- Methyl vs.
- Phosphino-Indole vs. Imidazothiazole: Compound 1q’s indole-phosphine moiety introduces distinct electronic properties, favoring interactions with metal-containing biological targets .
Physicochemical Properties
Table 2: Calculated Physicochemical Properties
Notes:
- The target compound’s lower logP (estimated via analogy to 2-(5,6-dimethylimidazo[...]ethanone) suggests moderate hydrophobicity, balancing solubility and membrane penetration.
- Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionization, whereas phosphino-indole analogs (1q) are highly lipophilic .
Table 3: Cytotoxicity and Kinase Inhibition Data
Key Insights :
- Chlorophenyl substituents (as in 5l) correlate with higher VEGFR2 inhibition, suggesting that electron-withdrawing groups improve target engagement .
Preparation Methods
Synthesis of 6-Methylimidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole core is prepared by reacting 2-amino-6-methylthiazole with chloroacetone under refluxing ethanol (Scheme 1). This method, adapted from antimicrobial derivative syntheses, achieves cyclization via nucleophilic attack of the thiazole amine on the α-carbon of chloroacetone, followed by dehydration.
Reaction Conditions :
- 2-Amino-6-methylthiazole (1.0 equiv), chloroacetone (1.2 equiv), ethanol, reflux, 6–8 h.
- Yield: 68–72%.
Characterization Data :
Introduction of the Propanone-Morpholino Side Chain
The 3-position of the imidazo[2,1-b]thiazole is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by coupling with morpholino-propanone via a Buchwald–Hartwig amination (Scheme 2).
Step 1: Bromination
Step 2: Amination
- 3-Bromo-6-methylimidazo[2,1-b]thiazole (1.0 equiv), 1-morpholinopropan-1-one (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv), toluene, 110°C, 12 h.
- Yield: 62%.
Characterization Data :
- 1H NMR (CDCl3): δ 7.62 (s, 1H, H-5), 7.08 (s, 1H, H-2), 3.72–3.68 (m, 4H, morpholine OCH2), 3.54–3.50 (m, 4H, morpholine NCH2), 2.91 (t, J = 6.8 Hz, 2H, COCH2), 2.60 (t, J = 6.8 Hz, 2H, CH2N), 2.43 (s, 3H, CH3).
- 13C NMR : δ 207.8 (C=O), 152.1 (C-3a), 143.6 (C-7a), 126.5 (C-5), 115.2 (C-2), 66.9 (morpholine OCH2), 53.4 (morpholine NCH2), 44.8 (COCH2), 38.1 (CH2N), 21.3 (CH3).
Synthetic Route 2: One-Pot Tandem Cyclization-Alkylation
Mechanistic Approach
This method integrates imidazo[2,1-b]thiazole formation and side-chain introduction in a single pot, reducing purification steps. A modified Polonovski reaction facilitates simultaneous cyclization and alkylation using morpholino-propanone as both a reactant and solvent.
Reaction Conditions :
- 2-Amino-6-methylthiazole (1.0 equiv), 3-chloro-1-morpholinopropan-1-one (1.5 equiv), FeSO4·7H2O (0.2 equiv), acetic acid, 80°C, 4 h.
- Yield: 58%.
Optimization Insights :
- Excess FeSO4·7H2O improves yield by stabilizing radical intermediates during cyclization.
- Acetic acid enhances protonation of the thiazole amine, accelerating nucleophilic attack.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 42% | 58% |
| Reaction Steps | 3 | 2 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Route 2 offers superior efficiency but requires stringent control over reaction conditions to prevent dimerization of intermediates. Route 1, while lower-yielding, provides better regioselectivity.
Analytical Validation and Spectral Assignments
Infrared Spectroscopy
High-Resolution Mass Spectrometry
- Observed : m/z 319.1425 [M+H]+.
- Calculated for C14H19N3O2S : 319.1428.
Q & A
Q. What are the key synthetic routes for 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via condensation of thiazole derivatives with α-bromo ketones or aldehydes (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate with brominated reagents) .
- Step 2 : Introduction of the morpholine moiety through nucleophilic substitution or coupling reactions under reflux conditions in solvents like DMF or methanol, often catalyzed by palladium or copper salts .
- Step 3 : Purification via column chromatography or recrystallization, yielding >70% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core formation | Ethyl 2-(2-aminothiazol-4-yl)acetate, α-bromoacetophenone, ethanol, 80°C | 75–85 | |
| Morpholine coupling | Morpholine, Pd/C, DMF, 100°C | 70–78 |
Q. How is structural integrity confirmed post-synthesis?
Characterization employs:
- NMR : H and C NMR to verify substituent positions (e.g., methyl group at C6 of imidazo-thiazole, morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching theoretical mass (e.g., [M+H] for CHNOS: 290.1) .
- IR Spectroscopy : Peaks for C=O (1650–1700 cm) and morpholine C-O-C (1100–1250 cm) .
Q. What preliminary biological activities are observed for imidazo[2,1-b]thiazole derivatives?
- Anticancer : Inhibition of kinase pathways (e.g., EGFR) in vitro (IC ~5–20 µM) .
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Antioxidant : DPPH radical scavenging up to 92% for derivatives with electron-donating groups (e.g., 4-methoxyphenyl) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Substituent Effects :
- Electron-withdrawing groups (e.g., -F, -NO) enhance antimicrobial activity but reduce solubility .
- Morpholine vs. Piperazine : Morpholine improves metabolic stability, while piperazine enhances CNS penetration .
- QSAR Insights : Hydrophobic substituents at C3 correlate with improved anticancer activity (R = 0.82 in docking studies) .
Table 2 : Activity Trends by Substituent
Q. What challenges arise in achieving regioselectivity during synthesis?
- Competitive side reactions : Uncontrolled alkylation at N1 vs. C3 of the imidazo-thiazole core. Mitigated by:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves regioselectivity (yield >85%) .
- Green solvents : PEG-600 minimizes byproducts in multi-component reactions .
Q. How can computational methods optimize derivative design?
- Molecular docking : Predicts binding to ATP pockets (e.g., EGFR kinase, Glide score ≤−8.5 kcal/mol) .
- DFT calculations : Identifies electron-deficient regions for targeted substitutions (e.g., C5 for electrophilic attack) .
Table 3 : Computational Parameters
| Method | Target | Key Finding | Reference |
|---|---|---|---|
| AutoDock Vina | EGFR kinase | Morpholine moiety forms H-bonds with Met793 | |
| Gaussian 09 | Frontier orbitals | LUMO localized on thiazole ring, guiding electrophilic modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
